molecular formula C6H8F3NO3 B1296073 4-(2,2,2-Trifluoroacetamido)butanoic acid CAS No. 50632-83-2

4-(2,2,2-Trifluoroacetamido)butanoic acid

Cat. No. B1296073
CAS RN: 50632-83-2
M. Wt: 199.13 g/mol
InChI Key: KTYYDHOWWCVUQJ-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroacetamido)butanoic acid is an organic compound with the chemical formula C6H8F3NO3 . It is used in various research and development applications .


Synthesis Analysis

The synthesis of 4-(2,2,2-Trifluoroacetamido)butanoic acid involves the activation of 4-trifluoroacetamidobutanoic acid for approximately 5 minutes. LacNAc-beta-NH2 is then added to the solution of the activated spacer. The mixture is stirred at room temperature for 1 hour .


Molecular Structure Analysis

The linear formula of 4-(2,2,2-Trifluoroacetamido)butanoic acid is C6H8F3NO3 . The molecular weight of the compound is 199.13 g/mol .

Scientific Research Applications

Also, a related compound, “2,2,2-Trifluoroacetamide”, is used in a convenient alternative to the Gabriel synthesis of primary amines from halides by N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group and for improved N-alkylation under phase-transfer conditions allowing successive alkylation with different alkyl groups .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

4-[(2,2,2-trifluoroacetyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO3/c7-6(8,9)5(13)10-3-1-2-4(11)12/h1-3H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYYDHOWWCVUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307555
Record name 4-(2,2,2-Trifluoroacetamido)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2,2-Trifluoroacetamido)butanoic acid

CAS RN

50632-83-2
Record name 4-[(2,2,2-Trifluoroacetyl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50632-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 192718
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 50632-83-2
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,2,2-Trifluoroacetamido)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Vaas, MO Zimmermann, T Klett… - Drug Design …, 2023 - Taylor & Francis
Introduction Therapeutic peptides are a significant class of drugs in the treatment of a wide range of diseases. To enhance their properties, such as stability or binding affinity, they are …
Number of citations: 2 www.tandfonline.com
JV Santiago, ACB Burtoloso - ACS omega, 2019 - ACS Publications
Triazoles are an important class of N-heterocycles that are well known for their broad biological activities. In this work, we would like to demonstrate a direct synthesis of the rare fused …
Number of citations: 8 pubs.acs.org

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